molecular formula C15H20ClF3N2O B2802556 2-(3-methylphenyl)-1-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]ethan-1-one hydrochloride CAS No. 1421532-46-8

2-(3-methylphenyl)-1-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]ethan-1-one hydrochloride

Cat. No.: B2802556
CAS No.: 1421532-46-8
M. Wt: 336.78
InChI Key: PMRXXVCRCCLMCV-UHFFFAOYSA-N
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Description

This compound is a piperazine derivative featuring a 3-methylphenyl group attached to an ethanone backbone and a 2,2,2-trifluoroethyl substituent on the piperazine ring. Its molecular formula is C₁₅H₁₈ClF₃N₂O, with a molecular weight of ~337.2 g/mol (estimated based on analogs in ).

Properties

IUPAC Name

2-(3-methylphenyl)-1-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]ethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F3N2O.ClH/c1-12-3-2-4-13(9-12)10-14(21)20-7-5-19(6-8-20)11-15(16,17)18;/h2-4,9H,5-8,10-11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMRXXVCRCCLMCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)N2CCN(CC2)CC(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Analysis of Piperazine-Based Ethanone Derivatives

The table below compares key structural features and properties:

Compound Name Substituents on Piperazine Aryl/Ethanone Group Molecular Weight (g/mol) Key Functional Attributes Reference
Target Compound: 2-(3-Methylphenyl)-1-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]ethan-1-one HCl 2,2,2-Trifluoroethyl 3-Methylphenyl ~337.2 High lipophilicity; CNS targeting potential
2-Chloro-1-{4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}ethan-1-one HCl 3-Fluoro-4-methoxybenzyl Chloroethyl 337.2 Electronegative substituents; possible serotonin receptor affinity
2-Chloro-1-(4-(pyrimidin-2-yl)phenyl)piperazin-1-yl)ethan-1-one Pyrimidin-2-ylphenyl Chloroethyl 325.6 Aromatic heterocycle may enhance DNA/protein interactions
2-(3-Methylphenoxy)-1-(piperazin-1-yl)propan-1-one HCl None (piperazine core) 3-Methylphenoxypropanone 280.8 Phenoxy group increases polarity; potential PKC modulation
2-(2,4-Dichlorophenoxy)-1-(piperazin-1-yl)ethan-1-one HCl None (piperazine core) 2,4-Dichlorophenoxy 325.6 Electrophilic chlorine atoms; possible antimicrobial activity

Key Structural Differences and Implications

  • Trifluoroethyl vs. Chloroethyl () : The trifluoroethyl group in the target compound offers greater metabolic stability than chloroethyl analogs due to fluorine’s resistance to oxidative degradation. Chloroethyl derivatives may exhibit higher reactivity but increased toxicity risks .
  • 3-Methylphenyl vs.
  • Trifluoroethyl vs. Methoxybenzyl () : Methoxybenzyl groups (e.g., 3-fluoro-4-methoxybenzyl in ) provide steric bulk and moderate polarity, which may reduce off-target effects compared to the compact, electronegative trifluoroethyl group.

Q & A

Q. What are the typical synthetic routes for preparing 2-(3-methylphenyl)-1-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]ethan-1-one hydrochloride?

The synthesis involves multi-step protocols, often starting with condensation of a substituted phenylacetone with a piperazine derivative. Key steps include:

Acylation : Reacting 3-methylphenylacetone with a trifluoroethyl-piperazine precursor under reflux in a polar aprotic solvent (e.g., DMF or acetonitrile) .

Salt Formation : Treating the free base with HCl in anhydrous ethanol to form the hydrochloride salt, enhancing solubility for biological assays .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. How does the hydrochloride salt form influence the compound’s physicochemical properties?

The hydrochloride salt improves aqueous solubility (critical for in vitro assays) by introducing ionic interactions. Key

PropertyFree BaseHydrochloride Salt
Solubility (H₂O)<0.1 mg/mL>10 mg/mL
Melting Point120–125°C210–215°C
This modification also stabilizes the compound against hygroscopic degradation .

Q. What spectroscopic techniques are used to confirm the compound’s structure?

  • NMR : 1^1H and 13^{13}C NMR validate the trifluoroethyl group (δ ~65 ppm for CF₃ in 19^{19}F NMR) and piperazine ring protons (δ 2.5–3.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺ m/z 387.15) and fragmentation patterns .
  • X-ray Crystallography : Resolves spatial arrangement of the 3-methylphenyl and trifluoroethyl groups (see Fig. S26 in ).

Advanced Research Questions

Q. How can researchers optimize reaction yields for the trifluoroethyl-piperazine intermediate?

Yield optimization requires:

  • Catalyst Screening : Palladium on carbon (Pd/C) or copper iodide enhances coupling efficiency in trifluoroethylation steps .
  • Solvent Selection : Dichloromethane or THF minimizes side reactions (e.g., hydrolysis of the ketone group) .
  • Temperature Control : Maintaining 60–70°C during acylation prevents decomposition of heat-sensitive intermediates .

Q. What strategies resolve contradictions in biological activity data across assays?

Contradictions (e.g., varying IC₅₀ values in kinase inhibition assays) may arise from:

  • Assay Conditions : Differences in buffer pH (affecting solubility) or ATP concentrations. Validate using standardized protocols (e.g., PubChem BioAssay guidelines) .
  • Metabolite Interference : LC-MS/MS analysis of assay supernatants identifies degradation products that may alter activity .
  • Structural Analog Comparison : Cross-test with derivatives (e.g., replacing trifluoroethyl with methyl groups) to isolate pharmacophore contributions .

Q. How does the trifluoroethyl group impact metabolic stability in preclinical studies?

The CF₃ group reduces oxidative metabolism by cytochrome P450 enzymes (CYP3A4/2D6), as shown in:

Metabolic ParameterTrifluoroethyl DerivativeMethyl Derivative
Half-life (rat plasma)4.2 h1.8 h
CYP3A4 Inhibition (%)<10%35%
Stability is confirmed via hepatocyte incubation assays followed by UPLC-MS quantification .

Q. What computational methods predict binding modes of this compound with CNS targets?

  • Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with serotonin receptors (5-HT₁A/2A). The trifluoroethyl group shows hydrophobic packing in receptor pockets .
  • MD Simulations : GROMACS simulations (100 ns) reveal stable hydrogen bonding between the ketone oxygen and conserved residues (e.g., Asp116 in 5-HT₁A) .

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